molecular formula C13H18BrNO3 B2629121 3-bromo-N-(2,3-dimethoxy-2-methylpropyl)benzamide CAS No. 2034451-73-3

3-bromo-N-(2,3-dimethoxy-2-methylpropyl)benzamide

Cat. No. B2629121
CAS RN: 2034451-73-3
M. Wt: 316.195
InChI Key: FBEPXBNMKMCIAC-UHFFFAOYSA-N
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Description

Benzamides are a significant class of amide compounds . They have been widely used in various industries including medical, industrial, biological, and potential drug industries . The compound you mentioned is a type of benzamide with a bromo group and a 2,3-dimethoxy-2-methylpropyl group attached to the nitrogen of the amide group.

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 3-bromo-N-(2,3-dimethoxy-2-methylpropyl)benzamide, focusing on six unique fields:

Antioxidant Activity

3-bromo-N-(2,3-dimethoxy-2-methylpropyl)benzamide has shown significant potential as an antioxidant. Studies have demonstrated its ability to scavenge free radicals and chelate metal ions, which are crucial for preventing oxidative stress in biological systems . This makes it a valuable compound for developing treatments aimed at reducing oxidative damage in cells, which is linked to various diseases, including cancer and neurodegenerative disorders.

Antibacterial Properties

This compound has been evaluated for its antibacterial activity against both gram-positive and gram-negative bacteria. Research indicates that it exhibits substantial inhibitory effects on bacterial growth, making it a promising candidate for developing new antibacterial agents . Its effectiveness against a broad spectrum of bacteria suggests potential applications in treating bacterial infections and in the development of antibacterial coatings for medical devices.

Anti-inflammatory Applications

3-bromo-N-(2,3-dimethoxy-2-methylpropyl)benzamide has been investigated for its anti-inflammatory properties. It has shown the ability to reduce inflammation by inhibiting the production of pro-inflammatory cytokines . This property is particularly useful in the development of treatments for inflammatory diseases such as arthritis, asthma, and inflammatory bowel disease.

Cancer Research

The compound has been explored for its potential in cancer research due to its ability to induce apoptosis (programmed cell death) in cancer cells . This makes it a candidate for developing new chemotherapeutic agents. Its mechanism of action involves disrupting the mitochondrial membrane potential and activating caspases, which are essential for the apoptotic process.

Neuroprotective Effects

Research has shown that 3-bromo-N-(2,3-dimethoxy-2-methylpropyl)benzamide may have neuroprotective effects. It can protect neurons from oxidative stress and apoptosis, which are common features of neurodegenerative diseases like Alzheimer’s and Parkinson’s . This suggests its potential use in developing neuroprotective drugs that could slow down or prevent the progression of these diseases.

Antifungal Activity

The compound has also been studied for its antifungal properties. It has demonstrated the ability to inhibit the growth of various fungal species, making it a potential candidate for antifungal drug development . This is particularly important in the context of increasing resistance to existing antifungal medications.

properties

IUPAC Name

3-bromo-N-(2,3-dimethoxy-2-methylpropyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO3/c1-13(18-3,9-17-2)8-15-12(16)10-5-4-6-11(14)7-10/h4-7H,8-9H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBEPXBNMKMCIAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC(=CC=C1)Br)(COC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromo-N-(2,3-dimethoxy-2-methylpropyl)benzamide

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